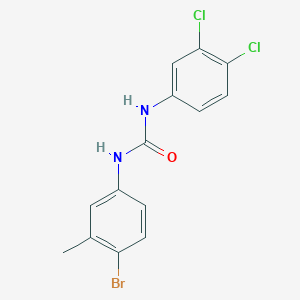![molecular formula C21H17BrN2O4 B4284554 N'-{4-[(4-bromobenzyl)oxy]benzylidene}-2,5-dihydroxybenzohydrazide](/img/structure/B4284554.png)
N'-{4-[(4-bromobenzyl)oxy]benzylidene}-2,5-dihydroxybenzohydrazide
Overview
Description
N-{4-[(4-bromobenzyl)oxy]benzylidene}-2,5-dihydroxybenzohydrazide, also known as BBBDH, is a chemical compound that has been studied extensively in the field of medicinal chemistry. It is a hydrazone derivative that has shown promising results in various scientific research applications, particularly in the treatment of cancer.
Mechanism of Action
The mechanism of action of N'-{4-[(4-bromobenzyl)oxy]benzylidene}-2,5-dihydroxybenzohydrazide involves its ability to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. By inhibiting this enzyme, N'-{4-[(4-bromobenzyl)oxy]benzylidene}-2,5-dihydroxybenzohydrazide prevents cancer cells from dividing and growing, leading to their eventual death.
Biochemical and Physiological Effects:
N'-{4-[(4-bromobenzyl)oxy]benzylidene}-2,5-dihydroxybenzohydrazide has been found to have a number of biochemical and physiological effects in addition to its anti-cancer properties. It has been shown to have antioxidant activity, which may help to protect cells from oxidative damage. In addition, N'-{4-[(4-bromobenzyl)oxy]benzylidene}-2,5-dihydroxybenzohydrazide has been found to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N'-{4-[(4-bromobenzyl)oxy]benzylidene}-2,5-dihydroxybenzohydrazide for lab experiments is its relatively simple synthesis method, which allows for large-scale production of the compound. In addition, N'-{4-[(4-bromobenzyl)oxy]benzylidene}-2,5-dihydroxybenzohydrazide has been found to be relatively stable and non-toxic, making it a safe compound to work with in the laboratory. However, one limitation of N'-{4-[(4-bromobenzyl)oxy]benzylidene}-2,5-dihydroxybenzohydrazide is its limited solubility in water, which may make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on N'-{4-[(4-bromobenzyl)oxy]benzylidene}-2,5-dihydroxybenzohydrazide. One area of interest is the development of new derivatives of N'-{4-[(4-bromobenzyl)oxy]benzylidene}-2,5-dihydroxybenzohydrazide that may have improved anti-cancer properties. In addition, further studies are needed to better understand the mechanism of action of N'-{4-[(4-bromobenzyl)oxy]benzylidene}-2,5-dihydroxybenzohydrazide and its effects on various cancer cell lines. Finally, there is a need for clinical trials to determine the safety and efficacy of N'-{4-[(4-bromobenzyl)oxy]benzylidene}-2,5-dihydroxybenzohydrazide as a potential cancer therapy.
Scientific Research Applications
N'-{4-[(4-bromobenzyl)oxy]benzylidene}-2,5-dihydroxybenzohydrazide has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-proliferative effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, N'-{4-[(4-bromobenzyl)oxy]benzylidene}-2,5-dihydroxybenzohydrazide has been found to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer therapy.
properties
IUPAC Name |
N-[(E)-[4-[(4-bromophenyl)methoxy]phenyl]methylideneamino]-2,5-dihydroxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O4/c22-16-5-1-15(2-6-16)13-28-18-8-3-14(4-9-18)12-23-24-21(27)19-11-17(25)7-10-20(19)26/h1-12,25-26H,13H2,(H,24,27)/b23-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOMPKWLFTYLPG-FSJBWODESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C=NNC(=O)C3=C(C=CC(=C3)O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)/C=N/NC(=O)C3=C(C=CC(=C3)O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-6-bromo-2-(4-methylphenyl)quinoline](/img/structure/B4284478.png)
![6-bromo-4-{[4-(2,5-dimethoxybenzyl)-1-piperazinyl]carbonyl}-2-(3-methylphenyl)quinoline](/img/structure/B4284479.png)
![N'-{[1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]methylene}-1-(ethylsulfonyl)-3-piperidinecarbohydrazide](/img/structure/B4284491.png)
![N'-{[1-(4-chlorobenzyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}-1-(ethylsulfonyl)-3-piperidinecarbohydrazide](/img/structure/B4284492.png)

![4-(4,6-dimethyl-2-pyridinyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4284499.png)
![6-bromo-4-{[4-(4-tert-butylbenzyl)-1-piperazinyl]carbonyl}-2-(4-methoxyphenyl)quinoline](/img/structure/B4284513.png)
![N-(2-bromo-4-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B4284515.png)
![N-(4-bromo-2-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B4284523.png)


![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4284536.png)
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4284543.png)
![N'-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-2,5-dihydroxybenzohydrazide](/img/structure/B4284550.png)